molecular formula C13H12F3N3OS B2791534 N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1465389-46-1

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2791534
CAS No.: 1465389-46-1
M. Wt: 315.31
InChI Key: XRINZSSBCOHKMG-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, as well as a thianyl group with a cyano substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Thianyl Group: The thianyl group can be attached through a coupling reaction, often facilitated by a catalyst.

    Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic addition reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-2-carboxamide
  • N-(4-Cyanothian-4-YL)-5-(trifluoromethyl)pyridine-3-carboxamide
  • N-(4-Cyanothian-4-YL)-6-(difluoromethyl)pyridine-3-carboxamide

Uniqueness

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano group contributes to its reactivity and potential biological activity.

Biological Activity

N-(4-Cyanothian-4-YL)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoromethyl Group : A highly electronegative group that enhances the compound's lipophilicity and biological activity.
  • Cyanothian Group : A functional group that may contribute to its interaction with biological targets.

The empirical formula for this compound is C9H6F3N3OC_9H_6F_3N_3O, highlighting the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, which are crucial for its reactivity and biological interactions.

Research indicates that this compound primarily acts through the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention. The compound has demonstrated the ability to inhibit FGFR1, FGFR2, and FGFR3 with varying potency, as illustrated in the following table:

FGFR Type IC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

These values indicate that the compound exhibits potent inhibitory activity against FGFR1 and FGFR2, making it a candidate for further development in cancer therapies.

Antitumor Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells) and induces apoptosis. The mechanism involves the disruption of cell cycle progression and induction of programmed cell death pathways.

Antibacterial and Antitubercular Properties

The compound has also been evaluated for its antibacterial and antitubercular activities. Preliminary screening using the microplate alamar blue assay indicated promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies

  • Breast Cancer Treatment : In a study involving 4T1 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an antitumor agent.
  • Antitubercular Activity : In a separate study assessing its efficacy against Mycobacterium tuberculosis, the compound exhibited notable inhibitory effects at micromolar concentrations. This positions it as a candidate for further investigation in the development of new antitubercular drugs.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Properties
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamideDifferent position of cyanomethyl groupPotentially different biological activity profile
FlonicamidContains similar trifluoromethyl groupKnown for selective action on insect nAChRs
6-(Trifluoromethyl)nicotinamideLacks cyanothian substitutionPrimarily studied for effects on nicotinic receptors

This comparison highlights the unique substitution pattern of this compound, which may contribute to its distinct biological activity profile.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c14-13(15,16)10-2-1-9(7-18-10)11(20)19-12(8-17)3-5-21-6-4-12/h1-2,7H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRINZSSBCOHKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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